molecular formula C8H10N2S B7725050 CID 3287

CID 3287

Cat. No. B7725050
M. Wt: 166.25 g/mol
InChI Key: AEOCXXJPGCBFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3287 is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells

    Chemically induced dimerization (CID) has been extensively utilized to study various biological processes, offering control over protein function with unprecedented precision and spatiotemporal resolution. This approach is particularly significant for dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation

    Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in mammals. These systems can fine-tune gene expression or multiplex biological signals, offering a versatile molecular toolbox for biomedical research and potential medical applications (Ma et al., 2023).

  • Reversible Protein Localization

    A novel chemical inducer of protein dimerization enables rapid and reversible control of protein localization in living cells, enhancing the study of dynamic biological processes with high spatiotemporal resolution (Aonbangkhen et al., 2018).

  • Resolution of Cell Biology Problems

    CID has been instrumental in addressing complex problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have allowed for specific and orthogonal manipulation of multiple systems within a single cell (DeRose, Miyamoto, & Inoue, 2013).

  • Fundamental Basis of Mass Spectrometry

    CID, also known as collision-activated dissociation (CAD), is central to mass spectrometry. Its development over the years has been pivotal in the study of mass spectrometric techniques applicable to various instruments (Cooks, 1995).

  • Methodological Challenges in Developmental Research

    CID is used in evaluating how research goals align with research designs in developmental studies. This includes exploring alternative techniques like machine learning and Mendelian randomization to bridge gaps in research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Water Use Efficiency in Agriculture

    CID, in the form of carbon isotope discrimination, has been applied as a selection criterion for improving water use efficiency and productivity in barley under different environmental conditions (Anyia et al., 2007).

properties

IUPAC Name

2-ethylpyridine-4-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.